molecular formula C20H25N5O4 B2903603 Diethyl 4-{amino[4-(2-pyridinyl)piperazino]methylene}-2-cyano-2-pentenedioate CAS No. 338406-36-3

Diethyl 4-{amino[4-(2-pyridinyl)piperazino]methylene}-2-cyano-2-pentenedioate

Cat. No. B2903603
CAS RN: 338406-36-3
M. Wt: 399.451
InChI Key: LXCNIQJBCVFLKG-LDLWNPHPSA-N
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Description

Diethyl 4-{amino[4-(2-pyridinyl)piperazino]methylene}-2-cyano-2-pentenedioate, also known as DEAPC, is a versatile molecule with potential applications in a variety of scientific research areas. DEAPC is a highly hydrophobic molecule that is structurally similar to other compounds such as diethyl 2-cyano-2-pentenedioate (DECP) and diethyl 2-cyano-2-pentenedioate (DCPC). DEAPC has unique properties that make it an attractive option for use in various scientific research applications.

Scientific Research Applications

Diethyl 4-{amino[4-(2-pyridinyl)piperazino]methylene}-2-cyano-2-pentenedioate has potential applications in a variety of scientific research areas. It has been used as a fluorescent probe for the detection of metal ions in solution, as well as for the detection of DNA and proteins. Diethyl 4-{amino[4-(2-pyridinyl)piperazino]methylene}-2-cyano-2-pentenedioate has also been used as a substrate for the synthesis of peptides and as a ligand for the detection and quantification of proteins. Additionally, Diethyl 4-{amino[4-(2-pyridinyl)piperazino]methylene}-2-cyano-2-pentenedioate has been used in the synthesis of biologically active compounds, such as inhibitors of enzymes and receptors.

Mechanism of Action

The mechanism of action of Diethyl 4-{amino[4-(2-pyridinyl)piperazino]methylene}-2-cyano-2-pentenedioate is not fully understood. However, it is believed to interact with metal ions and proteins through electrostatic interactions. Additionally, it is believed to interact with DNA and proteins through hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of Diethyl 4-{amino[4-(2-pyridinyl)piperazino]methylene}-2-cyano-2-pentenedioate are not fully understood. However, it has been shown to interact with metal ions, proteins, DNA, and other molecules in a manner similar to other compounds. Additionally, it has been shown to inhibit the activity of certain enzymes and receptors, suggesting that it may have potential applications in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using Diethyl 4-{amino[4-(2-pyridinyl)piperazino]methylene}-2-cyano-2-pentenedioate in laboratory experiments is its high hydrophobicity, which makes it an excellent choice for the detection and quantification of metal ions, proteins, and DNA. Additionally, it is relatively inexpensive and can be synthesized in high yields. However, Diethyl 4-{amino[4-(2-pyridinyl)piperazino]methylene}-2-cyano-2-pentenedioate is not as soluble in water as other compounds, making it difficult to use in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of Diethyl 4-{amino[4-(2-pyridinyl)piperazino]methylene}-2-cyano-2-pentenedioate in scientific research. These include its use in the development of new fluorescent probes for the detection of metal ions, proteins, and DNA, as well as its use in the synthesis of biologically active compounds. Additionally, its mechanism of action could be further investigated, which could allow for the development of new therapeutic agents. Finally, new methods for the synthesis of Diethyl 4-{amino[4-(2-pyridinyl)piperazino]methylene}-2-cyano-2-pentenedioate could be developed, which could allow for the production of larger quantities of the compound at lower cost.

Synthesis Methods

Diethyl 4-{amino[4-(2-pyridinyl)piperazino]methylene}-2-cyano-2-pentenedioate can be synthesized using a variety of methods. One method involves the reaction of diethyl 2-cyano-2-pentenedioate (DECP) and pyridine in the presence of a base, such as sodium hydroxide. The reaction is typically carried out at room temperature and yields Diethyl 4-{amino[4-(2-pyridinyl)piperazino]methylene}-2-cyano-2-pentenedioate in high yields. Other methods for the synthesis of Diethyl 4-{amino[4-(2-pyridinyl)piperazino]methylene}-2-cyano-2-pentenedioate involve the reaction of DECP with an amine, such as piperazine, and a base, such as sodium hydroxide.

properties

IUPAC Name

diethyl (E,4E)-4-[amino-(4-pyridin-2-ylpiperazin-1-yl)methylidene]-2-cyanopent-2-enedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4/c1-3-28-19(26)15(14-21)13-16(20(27)29-4-2)18(22)25-11-9-24(10-12-25)17-7-5-6-8-23-17/h5-8,13H,3-4,9-12,22H2,1-2H3/b15-13+,18-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCNIQJBCVFLKG-LDLWNPHPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(=C(N)N1CCN(CC1)C2=CC=CC=N2)C(=O)OCC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C(=C(/N)\N1CCN(CC1)C2=CC=CC=N2)/C(=O)OCC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 4-{amino[4-(2-pyridinyl)piperazino]methylene}-2-cyano-2-pentenedioate

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